molecular formula C12H10N4 B2776975 2-(1H-imidazol-1-yl)-3-methylquinoxaline CAS No. 1275712-84-9

2-(1H-imidazol-1-yl)-3-methylquinoxaline

Número de catálogo: B2776975
Número CAS: 1275712-84-9
Peso molecular: 210.24
Clave InChI: BWYSSCLYVBJEPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1H-imidazol-1-yl)-3-methylquinoxaline is a heterocyclic compound that features both an imidazole and a quinoxaline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-3-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-methylquinoxaline with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-imidazol-1-yl)-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the quinoxaline and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoxaline derivatives and imidazole in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline-imidazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In a study, derivatives of imidazole were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the imidazole ring enhanced antibacterial activity significantly compared to standard antibiotics like Norfloxacin .

Summary of Antimicrobial Studies

CompoundBacterial Strains TestedActivity Level
2-(1H-imidazol-1-yl)-3-methylquinoxalineS. aureus, E. coliModerate to High
Derivative ABacillus subtilisHigh
Derivative BPseudomonas aeruginosaModerate

Anticancer Applications

Recent research has highlighted the potential of this compound as an anticancer agent. Specifically, it has been evaluated for its effects on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma). The compound acts as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, inducing apoptosis in cancer cells by modulating key apoptotic proteins like BAX and caspases .

Case Studies in Cancer Research

StudyCell LineMechanism of ActionKey Findings
Ezzat et al.MDA-MB-231VEGFR-2 inhibitionInduced apoptosis, reduced cell viability
El-Adl et al.HepG2, HCT116Topoisomerase II inhibitionSignificant anti-proliferative effects

Neurological Research

The compound has also been investigated for its neuroprotective properties. A study focused on its ability to act as an antagonist for the AMPA receptor, which is implicated in excitatory neurotransmission and is a target for seizure management. The compound exhibited selective antagonism with a Ki value comparable to established drugs, suggesting potential use in treating neurological disorders .

Neurological Activity Overview

CompoundTarget ReceptorKi Value (µM)Effect
This compoundAMPA receptor0.084Neuroprotective
Derivative CNMDA receptor0.060Moderate efficacy

Comparación Con Compuestos Similares

Similar Compounds

  • 2-(1H-imidazol-1-yl)quinoxaline
  • 3-methylquinoxaline
  • 2-(1H-imidazol-1-yl)-6-methylquinoxaline

Uniqueness

2-(1H-imidazol-1-yl)-3-methylquinoxaline is unique due to the specific positioning of the imidazole and methyl groups on the quinoxaline ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

2-(1H-imidazol-1-yl)-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoxaline derivatives, including this compound, have been explored for their potential as antibacterial, antifungal, anticancer, and antiviral agents. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Quinoxaline derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to this compound exhibit bacteriostatic and fungistatic activities. For instance, certain imidazo[1,5-a]quinoxaline derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMIC (µg/mL)Activity Type
This compound<10Bacteriostatic
Imidazo[1,5-a]quinoxaline 3d16Bacteriostatic
Imidazo[1,5-a]quinoxaline 3e<10Fungistatic
Reference Antibiotic<10Bacteriostatic

Anticancer Activity

Recent studies have identified the potential of quinoxaline derivatives as anticancer agents. For example, a series of quinoxaline compounds were evaluated for their cytotoxic effects on various cancer cell lines. The presence of the imidazole moiety in these compounds has been linked to enhanced antiproliferative activity against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
This compound5.5MCF-7
Quinoxaline Derivative A0.29HepG2
Quinoxaline Derivative B0.90Caco-2

Antiviral Activity

The antiviral potential of quinoxalines has also been investigated. For instance, derivatives structurally related to this compound have shown activity against SARS-CoV-2 in vitro. The mechanism appears to involve interference with viral replication processes .

Structure-Activity Relationship (SAR)

The biological activity of quinoxalines is significantly influenced by their structural features. The imidazole ring enhances solubility and bioactivity, while modifications at various positions on the quinoxaline scaffold can lead to increased potency against specific biological targets.

Table 3: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Imidazole SubstitutionIncreases solubility and bioactivity
Alkyl Chain LengthModulates lipophilicity and cellular uptake
Functional GroupsAlters receptor binding affinity

Case Studies

Several case studies highlight the effectiveness of quinoxalines in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of ≤0.25 µg/mL .
  • Anticancer Research : Another investigation found that compounds derived from the quinoxaline framework showed potent cytotoxicity against various tumor cell lines, suggesting their potential as chemotherapeutic agents .

Propiedades

IUPAC Name

2-imidazol-1-yl-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-12(16-7-6-13-8-16)15-11-5-3-2-4-10(11)14-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYSSCLYVBJEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.